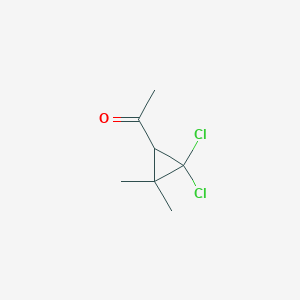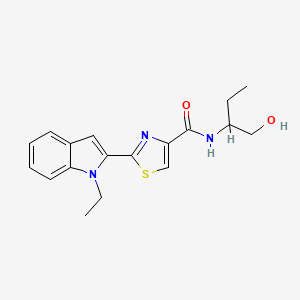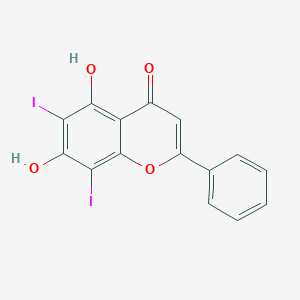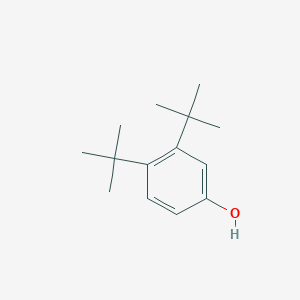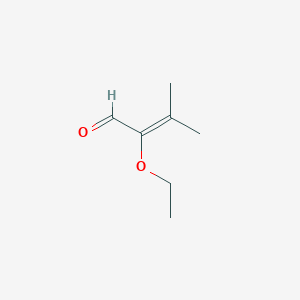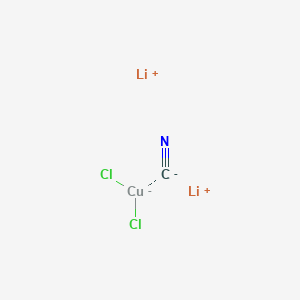![molecular formula C21H26N2O3 B14141064 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid CAS No. 88912-07-6](/img/structure/B14141064.png)
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoresponsive properties, making them valuable in various scientific and industrial applications. This particular compound features an octyloxy group attached to the phenyl ring, which can influence its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with a benzoic acid derivative. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a benzoic acid derivative in the presence of a base, such as sodium acetate, to form the azo compound.
Industrial Production Methods
Industrial production methods for azobenzene derivatives often involve similar steps but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzene derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced conformational changes.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and optical storage devices.
Mecanismo De Acción
The primary mechanism of action for 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet light, the compound can switch from the trans (E) isomer to the cis (Z) isomer. This structural change can alter the compound’s physical and chemical properties, making it useful in applications that require precise control over molecular behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Butyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzoic acid
Uniqueness
The presence of the octyloxy group in 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid imparts unique properties, such as increased hydrophobicity and altered phase behavior, compared to its shorter alkoxy chain analogs. This can influence its solubility, melting point, and overall stability, making it particularly suitable for specific applications in materials science and photochemistry.
Propiedades
Número CAS |
88912-07-6 |
|---|---|
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-[(4-octoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-6-7-16-26-20-14-12-19(13-15-20)23-22-18-10-8-17(9-11-18)21(24)25/h8-15H,2-7,16H2,1H3,(H,24,25) |
Clave InChI |
QQSTVHSDOXZXLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



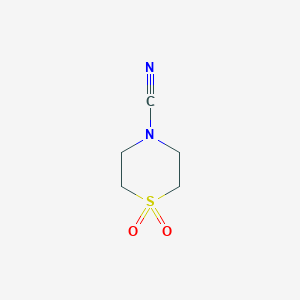
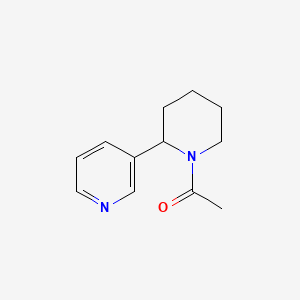
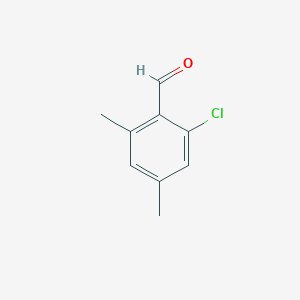
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
